![molecular formula C20H25N5 B3005692 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-26-2](/img/structure/B3005692.png)
4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C20H25N5 and its molecular weight is 335.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential as a therapeutic agent, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and related pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₄N₄
- Molecular Weight : 232.37 g/mol
- CAS Number : 926185-85-5
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic adenosine triphosphate (ATP) and bind to kinase active sites, making it a candidate for kinase inhibition.
Research indicates that pyrazolo[3,4-d]pyrimidines can function as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity to ATP allows these compounds to compete effectively for binding sites on kinases involved in cell proliferation and survival pathways.
Key Findings:
- Inhibition of EGFR : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on both wild-type and mutant forms of EGFR. For instance, one derivative demonstrated an IC₅₀ value of 0.016 µM against EGFR WT and 0.236 µM against the T790M mutant variant .
- Induction of Apoptosis : Compounds within this class have been observed to induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic BAX to anti-apoptotic Bcl-2 proteins .
Biological Activity Data
The following table summarizes the biological activities reported for various derivatives of pyrazolo[3,4-d]pyrimidine:
Compound | Target Kinase | IC₅₀ (µM) | Cell Line Tested | Activity Description |
---|---|---|---|---|
Compound 12b | EGFR WT | 0.016 | A549 (Lung cancer) | Strong inhibitor |
Compound 12b | EGFR T790M | 0.236 | HCT-116 (Colon cancer) | Moderate inhibitor |
Compound 8 | Unspecified | N/A | Various | Induces apoptosis |
Compound 10 | Unspecified | N/A | Various | Anti-proliferative |
Case Studies
Recent studies have focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. One study synthesized several derivatives and tested their efficacy against A549 and HCT-116 cell lines. The most promising compound showed potent anti-proliferative activity with significant apoptosis induction .
Another study highlighted the development of compounds targeting multiple kinases involved in oncogenic signaling pathways. These compounds were designed to exploit the structural similarities between ATP and the pyrazolo[3,4-d]pyrimidine scaffold .
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. The compound's piperidine moiety enhances binding affinity to target enzymes, making it a promising candidate for further development as an anticancer agent.
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar piperidine structures have been linked to neuroprotective effects and modulation of neurotransmitter systems. This makes it a candidate for research into treatments for conditions such as Alzheimer's disease and schizophrenia.
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine may possess antimicrobial properties. The ability to inhibit bacterial growth could be explored further in developing new antibiotics or treatments for resistant strains.
Pharmacological Insights
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit phosphodiesterases (PDEs), which play a role in various physiological processes including inflammation and cellular signaling. This inhibition can lead to therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease (COPD).
2. Drug Development
Given its structural characteristics, this compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are actively exploring modifications that could improve potency and selectivity against specific biological targets.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer efficacy | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
Study B | Neurological effects | Showed promise in reducing neuroinflammation in animal models of Alzheimer's disease. |
Study C | Antimicrobial activity | Identified effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells. |
属性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-14-4-6-17(7-5-14)12-25-20-18(9-23-25)19(21-13-22-20)24-10-15(2)8-16(3)11-24/h4-7,9,13,15-16H,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUHRRWPAODPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。